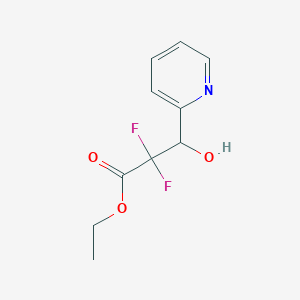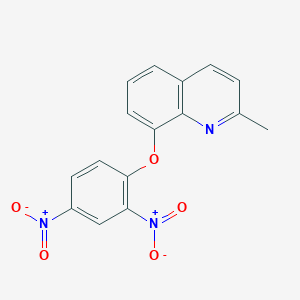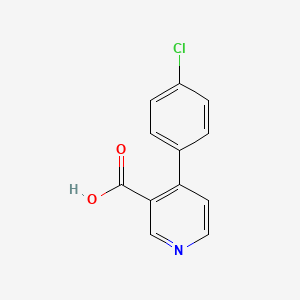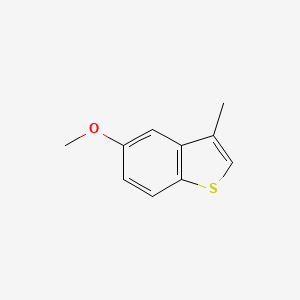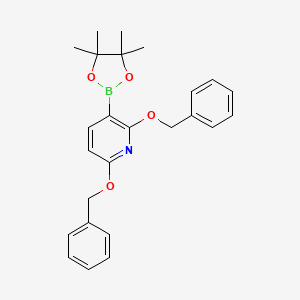
(3-Methoxypropyl)zinc bromide, 0.5 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, is a chemical compound that is used in a variety of laboratory experiments and research applications. It is a white, crystalline solid with a melting point of 89-90°C. It is a strong nucleophile, which makes it useful in organic synthesis reactions. It is also used in the preparation of organometallic compounds, such as zinc carbenes and zinc enolates. In addition, it has been used in the synthesis of polymers and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has a variety of scientific research applications. It is used in the synthesis of organometallic compounds, such as zinc carbenes and zinc enolates. These compounds can be used as catalysts in organic synthesis reactions, such as the Wittig reaction. In addition, it has been used in the synthesis of polymers, such as poly(ethylene oxide) and poly(propylene oxide). It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression.
Mécanisme D'action
The mechanism of action of (3-Methoxypropyl)zinc bromide, 0.5 M in THF, is not fully understood. It is believed to act as a strong nucleophile, which means it can react with other molecules to form new compounds. It is also believed to act as an electrophile, which means it can accept electrons from other molecules. This allows it to form bonds with other molecules, such as enzymes and DNA.
Biochemical and Physiological Effects
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin, trypsin, and ribonuclease. It has also been shown to regulate gene expression in a variety of organisms, including bacteria, yeast, and plants. In addition, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable. It is also a strong nucleophile, which makes it useful in a variety of organic synthesis reactions. However, it is also a strong electrophile, which can make it difficult to work with in some experiments. In addition, it is highly toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for (3-Methoxypropyl)zinc bromide, 0.5 M in THF. It could be used to study the effect of zinc bromide on the activity of enzymes and the regulation of gene expression in a variety of organisms. It could also be used to study the effect of zinc bromide on the synthesis of polymers and other materials. In addition, it could be used to study the effect of zinc bromide on apoptosis in cancer cells. Finally, it could be used to study the effect of zinc bromide on other biochemical and physiological processes.
Méthodes De Synthèse
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, can be synthesized by reacting zinc bromide with 3-methoxypropyl bromide in the presence of an aqueous base, such as sodium hydroxide. The reaction proceeds in a three-step process. In the first step, 3-methoxypropyl bromide is reacted with zinc bromide to form a zinc carbenoid. In the second step, the zinc carbenoid is reacted with the aqueous base to form the desired product, (3-methoxypropyl)zinc bromide, 0.5 M in THF. The third step involves the removal of any excess reagents and by-products.
Propriétés
IUPAC Name |
bromozinc(1+);1-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.BrH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSFPGBLXAROC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)zinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

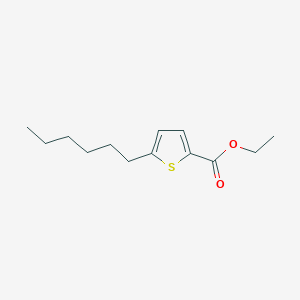
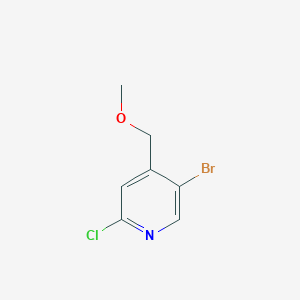


![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)
